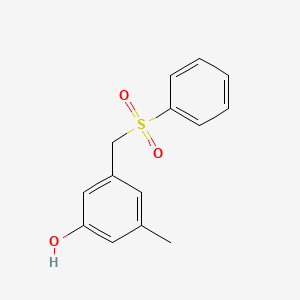
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C7H16N2S. It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and a methylsulfanyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine typically involves the reaction of 4-(methylsulfanyl)pyrrolidine with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine can undergo oxidation reactions, where the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the pyrrolidine ring, leading to the formation of various reduced derivatives.
Substitution: Substitution reactions can occur at the dimethylamino group or the methylsulfanyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Substituted derivatives at the dimethylamino or methylsulfanyl groups.
Scientific Research Applications
N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
- N,N-dimethyl-4-(methylthio)pyrrolidin-3-amine
- N,N-dimethyl-4-(ethylsulfanyl)pyrrolidin-3-amine
- N,N-dimethyl-4-(propylsulfanyl)pyrrolidin-3-amine
Comparison: N,N-dimethyl-4-(methylsulfanyl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research applications.
Properties
Molecular Formula |
C7H16N2S |
|---|---|
Molecular Weight |
160.28 g/mol |
IUPAC Name |
N,N-dimethyl-4-methylsulfanylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2S/c1-9(2)6-4-8-5-7(6)10-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
GZXRMSQJHZBCEH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCC1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)





![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)


![2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine](/img/structure/B13071078.png)
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
